molecular formula C7H2F3NO B1449635 3,4,5-Trifluoro-2-hydroxybenzonitrile CAS No. 1891204-68-4

3,4,5-Trifluoro-2-hydroxybenzonitrile

Cat. No. B1449635
M. Wt: 173.09 g/mol
InChI Key: AZKDCYNFMRBPIQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 3,4,5-Trifluoro-2-hydroxybenzonitrile is crucial for understanding its properties and interactions. Refer to the ChemSpider ID for a visual representation.


Physical And Chemical Properties Analysis

  • Melting Point : The compound’s melting point is approximately .

Scientific Research Applications

Analytical Methods and Environmental Applications

  • Analytical Methods for Antioxidant Activity : A review emphasizes the importance of different tests used to determine antioxidant activity, including ORAC and FRAP, which could be relevant for assessing the antioxidant potential of 3,4,5-Trifluoro-2-hydroxybenzonitrile in various fields like food engineering and pharmacy (Munteanu & Apetrei, 2021).

  • Carbon Capture and Conversion : Nitrogen-doped porous polymers, such as covalent triazine frameworks (CTFs), are explored for CO2 capture and conversion, highlighting the potential for 3,4,5-Trifluoro-2-hydroxybenzonitrile to be involved in the development of materials for environmental remediation and sustainable chemistry applications (Mukhtar et al., 2020).

Biomedical and Health Science Applications

  • Pharmacological Activities of Gallic Acid : While focusing on gallic acid, a review discusses its anti-inflammatory properties, which could suggest a research angle for the biological activities of structurally related compounds like 3,4,5-Trifluoro-2-hydroxybenzonitrile in treating inflammation-related diseases (Bai et al., 2020).

Environmental Fate and Adsorption Studies

  • Adsorption Behavior of Perfluorinated Compounds : A review on the adsorption mechanisms of perfluorinated compounds (PFCs) on various adsorbents, including the role of hydrophobic interactions, could be pertinent to understanding how 3,4,5-Trifluoro-2-hydroxybenzonitrile might interact with environmental matrices (Du et al., 2014).

Materials Science and Catalysis

  • Ionic Liquid-Based Catalysts for CO2 Conversion : This review focuses on using ionic liquids for converting CO2 into valuable chemicals, indicating a potential area where 3,4,5-Trifluoro-2-hydroxybenzonitrile could be studied for its properties as a catalyst or reactant in similar reactions (Zhang et al., 2023).

properties

IUPAC Name

3,4,5-trifluoro-2-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F3NO/c8-4-1-3(2-11)7(12)6(10)5(4)9/h1,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKDCYNFMRBPIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-Trifluoro-2-hydroxybenzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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